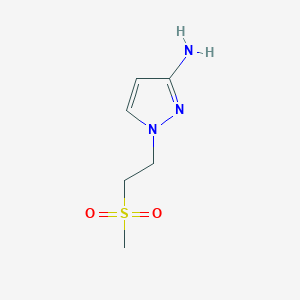

1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylsulfonylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-12(10,11)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGIOCZLOMMEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Core Synthesis via Hydrazine Condensation

A common route to pyrazoles involves condensation of hydrazine or substituted hydrazines with α,β-unsaturated ketones or diketones. For example, refluxing hydrazine monohydrochloride with suitable enone substrates in ethanol or acetic acid can yield pyrazole derivatives with high yields (up to 73%).

- Reaction conditions: Typically reflux in ethanol or acetic acid for 8–12 hours.

- Yields: Moderate to high (38% to 73%), depending on substrate and conditions.

- Purification: Column chromatography on silica gel.

This method can be adapted to prepare 1H-pyrazol-3-amine as the core structure before further functionalization.

Introduction of the 2-Methanesulfonylethyl Group

The key functionalization step involves attaching the methanesulfonylethyl group to the pyrazole nitrogen:

- This can be achieved by alkylation of the pyrazole nitrogen with 2-(methanesulfonyl)ethyl halides or sulfonates under basic conditions.

- Alternatively, direct synthesis routes may incorporate the methanesulfonylethyl substituent during ring formation using appropriately substituted precursors, though detailed protocols are scarce.

A general synthetic scheme involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Hydrazine + α,β-unsaturated ketone | Formation of pyrazole core via condensation |

| 2 | 2-(Methanesulfonyl)ethyl halide + base (e.g., triethylamine) | N-alkylation of pyrazole nitrogen |

| 3 | Purification by chromatography | Isolation of pure 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine |

This approach is consistent with methods used for similar pyrazole derivatives.

Representative Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Ethanol, acetic acid, or DMF |

| Temperature | Ambient to reflux (25–85 °C) |

| Reaction time | 8 to 24 hours |

| Base | Triethylamine or other organic bases |

| Purification | Silica gel column chromatography |

| Typical yield | 38% to 73% (depending on step and substrate) |

For example, a related pyrazole derivative, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, was synthesized by reaction of methyl hydrazine sulfate with an α,β-unsaturated ketone in ethanol with triethylamine at 85 °C for 12 hours, yielding 38%. This illustrates typical conditions applicable to pyrazole synthesis.

Advanced Synthetic Strategies

Recent advances include:

Direct preparation from primary amines: A novel method allows synthesis of N-substituted pyrazoles directly from primary aliphatic amines and diketones using electrophilic amination reagents without metals, under mild conditions, and short reaction times (85 °C, few hours). This method could be adapted for this compound by employing 2-methanesulfonylethyl amine as the primary amine substrate.

Use of hydrazine derivatives: Hydrazine monohydrochloride reflux with suitable precursors leads to pyrazolones, which can be further derivatized. This approach provides a route to functionalized pyrazole cores with potential for subsequent sulfonylethylation.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Core pyrazole synthesis | Achieved via condensation of hydrazines with α,β-unsaturated ketones/diketones under reflux. |

| Functional group introduction | Alkylation with 2-(methanesulfonyl)ethyl halides under basic conditions is effective. |

| Reaction environment | Ethanol, acetic acid, or DMF solvents; mild to moderate heating. |

| Yields | Moderate to good, depending on substrates and purification efficiency. |

| Novel methods | Direct amine-based synthesis offers metal-free, rapid, and versatile pyrazole preparation. |

| Characterization | Products confirmed by NMR, MS, and X-ray crystallography in related studies. |

Analyse Chemischer Reaktionen

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of various substituted derivatives.

Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have shown that pyrazole derivatives, including 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, can inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Compounds designed through molecular docking studies demonstrated significant antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | 15.4 | VEGFR-2 inhibition |

| 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | PC-3 | 12.7 | Apoptosis induction |

| 4-Amino-1H-pyrazole | HT-29 | 18.9 | Cell cycle arrest |

1.2 Antibacterial Properties

The compound has also been explored as a potential antibiotic adjuvant. Research indicates that pyrazole derivatives can enhance the efficacy of existing antibiotics against multi-drug resistant bacteria, such as Acinetobacter baumannii. This is particularly significant given the rise of antibiotic resistance globally .

Biological Research Applications

2.1 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the compound's interaction with enzymes and receptors, paving the way for drug design and discovery .

Table 2: Binding Affinity Predictions

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in organic synthesis. Its derivatives are being investigated for their potential use in developing new materials with specific properties, such as conductivity and stability under various conditions.

Case Studies

Case Study 1: Anticancer Drug Development

In a study aimed at developing new anticancer agents, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their efficacy against cancer cell lines. The results indicated that structural modifications could enhance biological activity while minimizing toxicity .

Case Study 2: Antibiotic Synergism

A recent investigation focused on the synergistic effects of pyrazole compounds with conventional antibiotics against resistant strains of bacteria. The study highlighted that certain derivatives exhibited significant antibacterial activity when combined with existing drugs, suggesting a promising avenue for treating infections caused by resistant pathogens .

Wirkmechanismus

The mechanism of action of 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways, leading to the suppression of disease-related processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below compares 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine with key analogs, highlighting structural differences and their implications:

Key Research Findings and Gaps

Structural Impact on Activity: Bulky substituents (tert-butyl, adamantyl) improve lipophilicity but may reduce solubility in aqueous media.

Synthetic Challenges :

- Adamantyl derivatives require harsh conditions (e.g., concentrated HBr), whereas tert-butyl analogs are synthesized under milder, room-temperature conditions .

Unanswered Questions :

- The biological activity of this compound remains uncharacterized in the provided evidence.

- Comparative studies on sulfonyl positioning (side-chain vs. ring) are needed to elucidate structure-activity relationships.

Biologische Aktivität

1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1093967-38-4

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 174.23 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study involving a series of pyrazole derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) through molecular docking studies targeting the vascular endothelial growth factor receptor (VEGFR-2) kinase active site .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | TBD |

| Other Pyrazole Derivatives | PC-3 | TBD |

Anti-inflammatory Activity

Pyrazole compounds are also noted for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. For instance, some pyrazole derivatives have been shown to selectively inhibit COX-2, which is implicated in inflammatory processes .

The proposed mechanism of action for this compound includes:

- VEGFR Inhibition : By binding to the active site of VEGFR, this compound may prevent angiogenesis, which is crucial for tumor growth and metastasis.

- COX Inhibition : The anti-inflammatory properties are attributed to the inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

A recent study focused on optimizing pyrazole compounds as antibiotic adjuvants found that derivatives similar to this compound could enhance the efficacy of existing antibiotics against resistant bacterial strains . The study highlighted:

- Enhanced Efficacy : The combination of pyrazole derivatives with antibiotics showed improved antibacterial activity.

- Mechanistic Insights : The compounds were found to disrupt bacterial cell wall synthesis, contributing to their adjuvant effects.

Q & A

Q. What are the common synthetic routes for 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, and what reaction conditions optimize yield?

The synthesis typically involves two primary methods:

- Alkylation of pyrazol-3-amine derivatives : Reacting pyrazol-3-amine with 2-methanesulfonylethyl halides (e.g., bromides or chlorides) in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C.

- Nucleophilic substitution : Introducing the methanesulfonylethyl group via substitution reactions, often requiring anhydrous conditions and catalysts such as potassium carbonate. Purification is achieved via column chromatography, and yields depend on precise control of temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the pyrazole ring’s substitution pattern and methanesulfonyl group integration (e.g., distinct proton environments at δ 2.5–3.5 ppm for sulfonyl-adjacent CH₂ groups).

- Mass Spectrometry (MS) : Validates the molecular ion peak at m/z ≈ 204.2.

- Infrared (IR) Spectroscopy : Identifies sulfonyl group vibrations (S=O stretching at 1150–1300 cm⁻¹). Elemental analysis ensures purity (>95%) and correct C/H/N/S ratios .

Q. How does the methanesulfonyl group influence the compound’s stability and reactivity?

The methanesulfonyl (-SO₂CH₃) group enhances:

- Chemical stability : Resistance to hydrolysis under acidic/basic conditions due to strong electron-withdrawing effects.

- Redox activity : Participation in covalent bond formation with biological targets (e.g., cysteine residues in enzymes). Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent sulfonyl group degradation .

Q. What mechanisms underlie the biological activity of this compound?

The compound modulates biological targets through:

- Covalent interactions : Formation of disulfide bonds or Michael adducts with thiol-containing enzymes (e.g., kinases, phosphatases).

- Redox modulation : Acting as an electron acceptor in catalytic cycles. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinities (e.g., Kd values in µM range) .

Q. Which structural features of this compound differentiate it from analogous pyrazole derivatives?

Key distinctions include:

- Substitution pattern : The methanesulfonylethyl group at position 1 and amine at position 3 create a unique electronic profile.

- Comparative activity : Unlike analogs with benzenesulfonyl or methylsulfonyl groups, this compound exhibits enhanced phosphodiesterase inhibition (IC₅₀ < 10 µM) and selectivity in enzyme assays (see table below) .

| Compound | Substituent | Key Activity |

|---|---|---|

| 1-(2-Methanesulfonylethyl) | -SO₂CH₃ | Phosphodiesterase inhibition |

| 1-(Benzenesulfonylethyl) | -SO₂C₆H₅ | Antimicrobial activity |

| 1-(Methylsulfonylethyl) | -SO₂CH₃ (shorter chain) | Reduced target selectivity |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

- Variation of substituents : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or pyrazole ring substitutions (e.g., halogens at position 4).

- Biological assays : Test inhibitory potency against target enzymes (e.g., phosphodiesterase 4) using fluorescence-based assays.

- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions (e.g., hydrogen bonds with active-site residues) .

Q. How should researchers address contradictory data in biological activity reports for this compound?

Contradictions may arise from:

- Purity issues : Validate compound integrity via HPLC (>98% purity) and elemental analysis.

- Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Target specificity : Perform selectivity screens against related enzymes (e.g., PDE4 vs. PDE5) to rule off-target effects .

Q. What strategies improve synthetic yield and scalability for this compound?

- Catalyst optimization : Replace NaH with milder bases (e.g., DBU) to reduce side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction homogeneity.

- Flow chemistry : Implement continuous flow systems for large-scale production, achieving >80% yield with reduced purification steps .

Q. Which computational approaches predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding poses in PDE4’s catalytic pocket using AutoDock Vina.

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS software).

- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer mechanisms during covalent bond formation .

Q. How does this compound compare to structurally similar pyrazole derivatives in terms of efficacy and selectivity?

Comparative analyses reveal:

- Enhanced selectivity : The methanesulfonylethyl group reduces off-target binding compared to benzenesulfonyl analogs.

- Superior pharmacokinetics : Higher metabolic stability in liver microsomes (t₁/₂ > 120 min) due to sulfonyl group resistance to oxidative degradation.

- Synergistic effects : Dual-action mechanisms (e.g., redox modulation + enzyme inhibition) not observed in simpler pyrazole amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.